molecular formula C24H21ClN2O4 B3998593 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-[(FURAN-3-YL)METHYL]ACETAMIDE

2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-[(FURAN-3-YL)METHYL]ACETAMIDE

Cat. No.: B3998593
M. Wt: 436.9 g/mol
InChI Key: YDWVTUYHRMEEKK-UHFFFAOYSA-N
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Description

2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-[(FURAN-3-YL)METHYL]ACETAMIDE is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorobenzoyl group, a methoxy group, a methyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-[(FURAN-3-YL)METHYL]ACETAMIDE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via Friedel-Crafts acylation, using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group is introduced through methylation, typically using dimethyl sulfate or methyl iodide in the presence of a base.

    Attachment of the Furan Ring: The furan ring is attached via a nucleophilic substitution reaction, where a furan derivative reacts with an appropriate leaving group on the indole core.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The chlorobenzoyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.

    Material Science: It can be used in the synthesis of novel polymers and materials with unique electronic and optical properties.

Biology and Medicine

    Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. It could potentially act as an inhibitor or modulator of specific enzymes or receptors.

    Biochemical Research: It can be used as a probe or tool compound to study biological pathways and mechanisms.

Industry

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Agriculture: It may have applications as a pesticide or herbicide, depending on its biological activity.

Mechanism of Action

The mechanism of action of 2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-[(FURAN-3-YL)METHYL]ACETAMIDE would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzyme activity.

    Receptor Modulation: It may interact with cell surface or intracellular receptors, altering their signaling pathways and cellular responses.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOLE-3-ACETIC ACID: Similar structure but with an acetic acid group instead of an acetamide group.

    2-(1-ETHYL-1H-INDOL-3-YL)-N-METHYL-2-OXOACETAMIDE: Similar indole core but with different substituents.

    2-CHLORO-N-(2-(5-METHOXY-1H-INDOL-3-YL)ETHYL)ACETAMIDE: Similar indole core with a different substitution pattern.

Uniqueness

2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-[(FURAN-3-YL)METHYL]ACETAMIDE is unique due to the combination of its functional groups and the presence of both indole and furan rings. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(furan-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O4/c1-15-20(12-23(28)26-13-16-9-10-31-14-16)21-11-19(30-2)7-8-22(21)27(15)24(29)17-3-5-18(25)6-4-17/h3-11,14H,12-13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWVTUYHRMEEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-[(FURAN-3-YL)METHYL]ACETAMIDE
Reactant of Route 2
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2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-[(FURAN-3-YL)METHYL]ACETAMIDE
Reactant of Route 3
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2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-[(FURAN-3-YL)METHYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-[(FURAN-3-YL)METHYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-[(FURAN-3-YL)METHYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[1-(4-CHLOROBENZOYL)-5-METHOXY-2-METHYL-1H-INDOL-3-YL]-N-[(FURAN-3-YL)METHYL]ACETAMIDE

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